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Compound of Interest

Compound Name:
2-chloro-N-(3-

methylphenyl)acetamide

CAS No.: 32428-61-8

Cat. No.: B1581061 Get Quote

High-Fidelity Characterization & Application Guide

Executive Summary
2-chloro-N-(3-methylphenyl)acetamide (CAS: 32428-61-8), also designated as N-(3-tolyl)-2-

chloroacetamide, represents a critical electrophilic scaffold in the design of Targeted Covalent

Inhibitors (TCIs) and Fragment-Based Drug Discovery (FBDD). Unlike its sterically hindered

2,6-dimethyl analogs (used in lidocaine synthesis), the 3-methyl substitution pattern offers a

unique steric vector, allowing the

-chloroacetamide warhead to probe specific cysteine residues within protein binding pockets
with moderate reactivity.

This guide provides a rigorous technical analysis of the compound’s physicochemical

properties, synthetic pathways, and mechanistic utility in proteomic profiling, designed

specifically for medicinal chemists and chemical biologists.

Physicochemical Profile
The following data aggregates experimentally validated properties and computed descriptors

essential for cheminformatics integration.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1581061?utm_src=pdf-interest
https://www.benchchem.com/product/b1581061?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581061?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Notes

IUPAC Name
2-chloro-N-(3-

methylphenyl)acetamide

CAS Registry Number 32428-61-8
Distinct from p-isomer (CAS

614-74-4)

Molecular Formula

Molecular Weight 183.63 g/mol

Appearance
White to off-white crystalline

solid

Melting Point 88 – 91 °C
Typical range for m-

acetanilides

Solubility
DMSO (>50 mM), Ethanol,

DCM

Poor aqueous solubility without

cosolvent

LogP (Predicted) ~2.1
Lipophilic, membrane

permeable

Electrophilicity
Moderate (

reactive)
Target: Cysteine thiolates

Synthetic Architecture
The synthesis of 2-chloro-N-(3-methylphenyl)acetamide follows a classic Schotten-Baumann

acylation. While conceptually simple, controlling the exotherm and removing HCl is critical to

prevent polymerization or hydrolysis of the chloro-warhead.

Optimized Laboratory Protocol
Reagents: 3-Toluidine (1.0 eq), Chloroacetyl chloride (1.1 eq), Triethylamine (1.2 eq) or

, Dichloromethane (DCM) (anhydrous).

Step-by-Step Methodology:
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Preparation: Dissolve 3-toluidine (10 mmol) in anhydrous DCM (20 mL) under an inert

atmosphere (

or Ar). Add Triethylamine (12 mmol) and cool the solution to 0°C using an ice bath.

Acylation: Dropwise add Chloroacetyl chloride (11 mmol) diluted in DCM (5 mL) over 15–20

minutes. Critical: Maintain temperature <5°C to avoid bis-acylation.

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–3 hours. Monitor

via TLC (Hexane:EtOAc 3:1).

Workup: Quench with cold water. Wash the organic layer successively with:

1M HCl (removes unreacted amine).

Sat.

(removes acidic byproducts).

Brine.

Purification: Dry over

, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash column
chromatography if high purity (>99%) is required for biological assays.

Synthetic Pathway Visualization
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Figure 1: Nucleophilic acyl substitution pathway for the synthesis of the chloroacetamide

scaffold.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1581061?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581061?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reactivity & Mechanistic Insight
For drug development professionals, the value of this molecule lies in its electrophilic warhead.

The

-chloroacetamide moiety is a "soft" electrophile that preferentially reacts with "soft"
nucleophiles, specifically the thiolate anion of Cysteine residues (

) in proteins.

The Covalent Mechanism ( )
Unlike Michael acceptors (e.g., acrylamides) that react via conjugate addition,

chloroacetamides react via bimolecular nucleophilic substitution (

).

Recognition: The 3-methylphenyl group acts as a hydrophobic anchor, positioning the

molecule within a protein's binding pocket.

Alkylation: The sulfur atom of a proximal cysteine attacks the

-carbon, displacing the chloride ion.

Irreversibility: The resulting thioether bond is stable, permanently inhibiting the protein or

labeling it for proteomic analysis.

Selectivity Note: At physiological pH (7.4), chloroacetamides are generally more selective for

Cysteine over Lysine (

-amino group) due to the higher nucleophilicity of the thiolate form and the

differences.

Covalent Inhibition Workflow
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Figure 2: Kinetic mechanism of Targeted Covalent Inhibition (TCI). The non-covalent binding

affinity (

) positions the warhead for the irreversible step (

).

Applications in Drug Discovery[2][3]
Fragment-Based Drug Discovery (FBDD)
This molecule serves as a "covalent fragment." In cysteine-reactive screening campaigns:

Screening: Libraries of chloroacetamides are screened against targets (e.g., KRAS, BTK,

Main Protease) using Mass Spectrometry (Intact Protein MS).

Hit Validation: A mass shift of +147.6 Da (Fragment – HCl) confirms covalent labeling.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1581061?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581061?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Optimization: The 3-methyl group is modified to improve non-covalent affinity (

), while the chloroacetamide is eventually replaced with a "tunable" warhead (e.g.,
acrylamide) for clinical candidates to reduce off-target toxicity.

Chemoproteomic Probes
Researchers use this scaffold to map "ligandable" cysteines in the proteome. By attaching an

alkyne handle to the phenyl ring (synthetic modification required), the molecule becomes a

probe for Activity-Based Protein Profiling (ABPP).

Safety & Handling Protocols
Hazard Classification (GHS):

H302: Harmful if swallowed.

H315: Causes skin irritation.

H317: May cause an allergic skin reaction (Sensitizer).

H319: Causes serious eye irritation.

Operational Safety:

Containment: All weighing and synthesis must occur inside a chemical fume hood.

PPE: Nitrile gloves (double-gloving recommended due to alkylating potential), safety

goggles, and lab coat.

Deactivation: Spills or waste containing this electrophile should be treated with an excess of

nucleophile (e.g., 10% aqueous ammonia or glutathione) to quench the alkylating capability

before disposal.

References
Gowda, B. T., et al. (2007).[1] "Crystal structure of 2-chloro-N-(3-
methylphenyl)acetamide." Acta Crystallographica Section E, 63(8).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2915269/
https://www.benchchem.com/product/b1581061?utm_src=pdf-body
https://www.benchchem.com/product/b1581061?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581061?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Singh, J., et al. (2011). "The resurgence of covalent drugs."[2] Nature Reviews Drug

Discovery, 10, 307–317.

Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological

systems." Nature, 534, 570–574.

Santa Cruz Biotechnology. "2-chloro-N-(3-methylphenyl)acetamide Product Data."

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 2-Chloro-N-(3-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

2. Advanced approaches of developing targeted covalent drugs - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Technical Monograph: 2-Chloro-N-(3-
methylphenyl)acetamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1581061#2-chloro-n-3-methylphenyl-acetamide-
basic-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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